molecular formula C9H11NO B14131701 6-Methyl-2,3-dihydro-1H-isoindol-4-OL CAS No. 1194374-73-6

6-Methyl-2,3-dihydro-1H-isoindol-4-OL

Cat. No.: B14131701
CAS No.: 1194374-73-6
M. Wt: 149.19 g/mol
InChI Key: SQMCJKVYDRNJRG-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-isoindol-4-OL is a heterocyclic organic compound that belongs to the class of isoindolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-isoindol-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with formaldehyde and formic acid, followed by cyclization to form the isoindoline ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-isoindol-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-isoindol-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1H-isoindol-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole: Similar in structure but lacks the methyl and hydroxyl groups.

    6-Methyl-2,3-dihydro-1H-indole: Similar but without the hydroxyl group.

    4-Hydroxy-2,3-dihydro-1H-isoindole: Similar but without the methyl group.

Uniqueness

6-Methyl-2,3-dihydro-1H-isoindol-4-OL is unique due to the presence of both methyl and hydroxyl groups on the isoindoline ring. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1194374-73-6

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-isoindol-4-ol

InChI

InChI=1S/C9H11NO/c1-6-2-7-4-10-5-8(7)9(11)3-6/h2-3,10-11H,4-5H2,1H3

InChI Key

SQMCJKVYDRNJRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNC2)C(=C1)O

Origin of Product

United States

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